N-(2-(cyclobutanecarboxamido)phenyl)-2-fluorobenzamide
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Overview
Description
“N-(2-(cyclobutanecarboxamido)phenyl)-2-fluorobenzamide” is a complex organic compound. It contains a cyclobutane ring, which is a type of cycloalkane, and also features an amide group, which is a common feature in many bioactive molecules .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving carboxylic acids and amines . For instance, substituted phenyl N-(2-hydroxybenzyl)-N-methylcarbamates were prepared by reacting substituted 2-hydroxybenzyl-N-methylamines with phenyl chlorocarbonates .Molecular Structure Analysis
The molecular structure of this compound would likely be analyzed using techniques such as 1H and 13C-NMR spectroscopy . These techniques are commonly used to determine the structure of organic compounds.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions such as amidation . Amidation reactions are a key part of organic and medicinal chemistry, often used in the synthesis of peptides, lactams, and bioactive products .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would likely be determined using a variety of techniques. For example, the polarity and reactivity of the compound could be assessed using techniques such as infrared spectroscopy .Scientific Research Applications
Crystal Structure Analysis
Crystal structure analysis of similar compounds has been conducted to understand their structural characteristics and potential for developing materials or pharmaceuticals with specific properties. For instance, the crystal structures of three N-[2-(trifluoromethyl)phenyl]benzamides were reported, illustrating the influence of different halogen substitutions on the dihedral angles between benzene rings, which could be relevant for the design of new compounds with tailored electronic and steric properties (Suchetan et al., 2016).
Radiopharmaceutical Development
In the development of radiopharmaceuticals, arylpropylsulphonamides, including fluorobenzamide derivatives, have been explored as α-amino-3-hydroxy-5-methyl-4-isoxazolpropionic acid (AMPA) receptor ligands for potential use in cerebral imaging with positron emission tomography (PET) (Kronenberg et al., 2007).
Antimicrobial and Insecticidal Applications
Studies have investigated the behavioral responses and repellent activity of synthesized aromatic amides against Aedes aegypti mosquitoes. These findings are significant for developing new repellents and controlling vector-borne diseases (Garud et al., 2011).
Antidiabetic Drug Analysis
The structural analysis of glibenclamide, an important antidiabetic drug, in solution and solid state contributes to understanding its stability and pharmacological efficacy, which can aid in the design of more effective antidiabetic medications (Sanz et al., 2012).
Synthesis of Antimicrobial Compounds
Research on the synthesis of fluorobenzamides containing thiazole and thiazolidine has shown promising antimicrobial activity against various pathogens, highlighting the potential of these compounds in developing new antimicrobial agents (Desai et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[2-(cyclobutanecarbonylamino)phenyl]-2-fluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c19-14-9-2-1-8-13(14)18(23)21-16-11-4-3-10-15(16)20-17(22)12-6-5-7-12/h1-4,8-12H,5-7H2,(H,20,22)(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHZPEAUVHXELM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(cyclobutanecarboxamido)phenyl)-2-fluorobenzamide |
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